2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE
Overview
Description
2,2,2-Trifluoroethyl 2-({[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate is a complex organic compound that features a trifluoroethyl group, an indole derivative, and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide.
Cyclohexanecarboxylate Formation: The cyclohexanecarboxylate moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted trifluoroethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-({[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, thanks to its multiple reactive sites.
Material Science: The trifluoroethyl group imparts unique physical properties, such as increased hydrophobicity and thermal stability, making the compound useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE is not fully understood. it is believed to interact with various molecular targets, including GABA, glutamate, and glycine receptors . These interactions can modulate neurotransmission and cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoflurane: A general anesthetic with a similar trifluoroethyl group.
Trifluoroethyl methacrylate: Used in polymer synthesis.
Indole Derivatives: Known for their wide range of biological activities.
Uniqueness
What sets 2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE apart is its combination of a trifluoroethyl group, an indole derivative, and a cyclohexanecarboxylate moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClF3N2O3/c1-12-13(14-7-4-8-17(22)18(14)27-12)9-10-26-19(28)15-5-2-3-6-16(15)20(29)30-11-21(23,24)25/h4,7-8,15-16,27H,2-3,5-6,9-11H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRRXHSRYFFKFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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